molecular formula C10H19NO B2466308 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol CAS No. 1855554-71-0

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

Cat. No.: B2466308
CAS No.: 1855554-71-0
M. Wt: 169.268
InChI Key: PXXGXTJFIMVSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound features a cyclobutane ring substituted with a 4-methylpiperidin-1-yl group and a hydroxyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the modulation of biological pathways.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)cyclobutanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2-(4-Methylpiperidin-1-yl)cyclobutane: Similar structure but fully saturated without the hydroxyl group.

    4-Methylpiperidine: The piperidine ring without the cyclobutane substitution.

Uniqueness

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a piperidine ring, which provides distinct chemical properties and potential biological activities compared to its similar compounds .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGXTJFIMVSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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